

Ivangustin: A Technical Whitepaper on a Sesquiterpenoid Lactone with Antitumor Potential

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Compound of Interest		
Compound Name:	Ivangustin	
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Executive Summary

Ivangustin is a naturally occurring sesquiterpenoid lactone (STL) isolated from plants of the Inula genus.[1] As a member of the STL class of secondary metabolites, it is recognized for its potent biological activities, including cytotoxic and anti-inflammatory effects.[1][2] This document provides a comprehensive technical overview of **Ivangustin**, focusing on its discovery, chemical background, and mechanism of action as an antitumor agent. It includes a detailed summary of its cytotoxic activity against various cancer cell lines, the experimental protocols used for its evaluation, and a visualization of the implicated signaling pathways. The structure-activity relationship of **Ivangustin** derivatives has been explored to enhance its therapeutic potential, with specific analogues demonstrating significant cytotoxic effects comparable to established anticancer drugs.[1][2]

Discovery and Background

Ivangustin is a tricyclic eudesmane sesquiterpenoid lactone that, along with the structurally similar compound 1β -hydroxy alantolactone, has been isolated from several species of the Inula genus, such as Inula japonica, Inula britannica, and Inula helenium.[1] Structurally, **Ivangustin** is characterized by a 6/6/5-tricyclic ring system and an α -methylene- γ -lactone moiety, which is a common feature in STLs and is crucial for their biological activity.[1] The key



difference between **Ivangustin** and 1β-hydroxy alantolactone lies in the position of a double bond within one of the six-membered rings.[1] Natural products, particularly STLs, are a significant source of scaffolds for the development of new anticancer agents.[1]

Quantitative Data: Cytotoxic Activity

The cytotoxic effects of **Ivangustin** and its derivatives have been evaluated against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values, which represent the concentration of a compound required for 50% inhibition of cell viability, are summarized below. The data is derived from studies utilizing the sulforhodamine B (SRB) assay.[1]

Table 1: IC50 Values of **Ivangustin** Derivative (1i) against Human Cancer and Normal Cell Lines[1]

Cell Line	Cell Type	IC50 (μM)
HeLa	Cervical Cancer	2.7
PC-3	Prostate Cancer	2.5
HEp-2	Laryngeal Carcinoma	3.5
HepG2	Liver Cancer	5.1
СНО	Normal Ovarian Cells	>40
HUVEC	Normal Endothelial Cells	>40

Data presented for compound 1i, a derivative of 1β-hydroxy alantolactone, which was selected for mechanistic studies due to its high potency. The study also included **Ivangustin** (compound 2) and its derivatives.[1]

Table 2: IC50 Values of Ivangustin Enantiomer Analogues against Human Cancer Cell Lines[3]



Analogue	HL-60 (Leukemia) IC50 (μΜ)	QGY-7701 (Liver) IC50 (μM)
17	1.02	>20
22	2.56	13.08
23	4.87	15.63
7	8.21	18.55

Analogue 17 exhibited the most potent and selective cytotoxicity against the HL-60 cell line.[3]

Mechanism of Action

The antitumor activity of **Ivangustin** and its derivatives is attributed to several cellular mechanisms, primarily the induction of apoptosis, cell cycle arrest, and the inhibition of key inflammatory signaling pathways.[1][2]

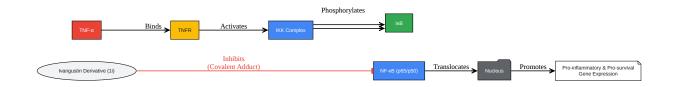
Induction of Apoptosis and Cell Cycle Arrest

Mechanistic studies on a representative derivative, 1i, revealed that its cytotoxic effects are linked to the induction of apoptosis.[1] Treatment of cancer cells with this compound led to characteristic morphological changes associated with apoptosis, such as chromatin condensation and fragmentation.[1]

Inhibition of the NF-kB Signaling Pathway

A significant aspect of the mechanism of action for these compounds is the inhibition of the canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] The derivative 1i was shown to inhibit TNF-α-induced NF-κB signaling in PC-3 prostate cancer cells.[2] Molecular modeling suggests that this inhibition is achieved through the formation of a covalent adduct with the Cys38 residue of the p65 subunit of NF-κB.[2]





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Caption: Inhibition of the canonical NF-kB signaling pathway by an **Ivangustin** derivative.

Experimental Protocols In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay[1]

- Cell Plating: Cancer and normal cell lines are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.
- Compound Treatment: Cells are treated with various concentrations of the test compounds (Ivangustin, its derivatives, and positive controls like etoposide) and incubated for a further 72 hours.
- Cell Fixation: The supernatant is discarded, and the cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
- Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
- Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.
- Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader.

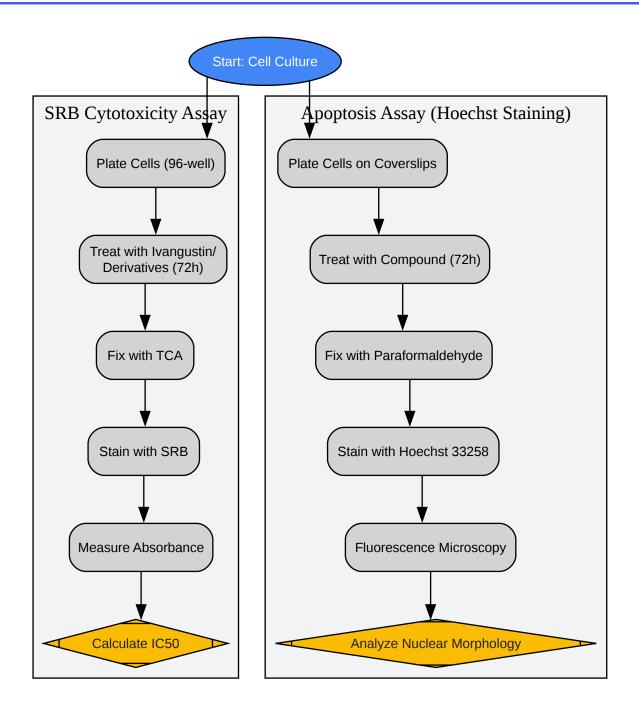


• IC50 Calculation: The IC50 values are calculated from the dose-response curves.

Apoptosis Detection: Hoechst 33258 Staining[1]

- Cell Culture and Treatment: PC-3 cells are cultured on coverslips in a 6-well plate and treated with the test compound (e.g., derivative 1i) or a positive control (etoposide) for 72 hours.
- Fixation: The cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde for 30 minutes.
- Staining: The fixed cells are washed again with PBS and then stained with Hoechst 33258 staining solution for 15 minutes in the dark.
- Microscopy: After a final wash with PBS, the coverslips are mounted on glass slides. The
 nuclear morphology of the cells is observed and photographed using a fluorescence
 microscope. Apoptotic cells are identified by condensed or fragmented chromatin.





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Caption: Workflow for cytotoxicity and apoptosis assessment of Ivangustin.

Conclusion and Future Directions

Ivangustin and its synthetic analogues have demonstrated significant potential as cytotoxic agents against various cancer cell lines. The mechanism of action, involving the induction of apoptosis and inhibition of the pro-survival NF-kB pathway, provides a solid foundation for



further drug development. The structure-activity relationship studies have highlighted the importance of the α -methylene-y-lactone moiety for its cytotoxic activity and have identified derivatives with enhanced potency. Future research should focus on optimizing the lead compounds to improve their selectivity for cancer cells over normal cells, conducting in vivo efficacy studies, and further elucidating the molecular targets to fully realize the therapeutic potential of this class of sesquiterpenoid lactones.

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